Compound X is a differentially protected derivative of azatryptophan, an unnatural amino acid. [] Unnatural amino acids like azatryptophan and their derivatives play a significant role in peptide-based drug discovery. [] Compound X is particularly useful as a building block in solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides.
Compound X is synthesized via a palladium-catalyzed Negishi coupling reaction. [] The synthesis involves the following key steps:
The choice of Pd2(dba)3/XPhos as the catalyst system is crucial for the success of the Negishi coupling, as it demonstrates superior performance compared to other screened ligands. [] This method allows for the efficient synthesis of Compound X with good yields (69-91%). []
The key chemical reaction involving Compound X is the removal of its protecting groups, which allows for further functionalization and incorporation into peptide sequences. [] These protecting groups and their selective removal are as follows:
The ability to selectively remove these protecting groups is essential for the stepwise synthesis of peptides and the introduction of diverse functionalities during SPPS. []
The primary application of Compound X lies in its utility as a building block for the synthesis of peptides containing azatryptophan. [] Its incorporation into peptide sequences can be summarized as follows:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0